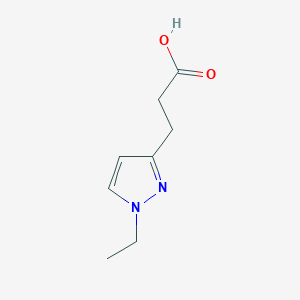

3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone of medicinal and materials chemistry. researchgate.netmdpi.com This structural motif is found in numerous compounds exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. nih.govnih.gov The versatility of the pyrazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological effects or material characteristics. nih.govisotope.com Many commercially successful pharmaceuticals incorporate a pyrazole core, underscoring its importance in drug discovery and development. nih.govsigmaaldrich.com Furthermore, pyrazoles serve as valuable synthetic intermediates and ligands in catalysis, highlighting their broad utility in chemical research. researchgate.netsigmaaldrich.com

Relevance of Propanoic Acid Moiety in Organic Synthesis and Functionalization

The propanoic acid group is a simple carboxylic acid that plays a significant role in organic chemistry. Its acidic proton and carbonyl group are sites for a multitude of chemical transformations. nih.gov In organic synthesis, the propanoic acid moiety can act as a building block, extending a carbon chain and introducing a functional handle for further reactions such as esterification, amidation, and reduction to an alcohol or aldehyde. nih.gov This functionalization is crucial for modifying a molecule's polarity, solubility, and ability to interact with biological targets. For instance, the conversion of a carboxylic acid to an ester can alter a compound's scent and flavor profile, leading to applications in the fragrance and food industries. nih.gov In medicinal chemistry, the carboxylic acid group can form strong hydrogen bonds or ionic interactions with biological receptors.

Structural Context of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid within Heterocyclic Chemistry

The ethyl group at the N1 position is a result of N-alkylation, a common strategy in heterocyclic chemistry to modify a compound's physical properties, such as lipophilicity, and to prevent tautomerization. The propanoic acid substituent at the C3 position provides a key functional group for potential biological interactions or for further synthetic modifications. The relative positions of these groups on the pyrazole ring define the specific isomer and are crucial for its chemical identity and behavior. The synthesis of such a molecule would typically involve the formation of the pyrazole ring followed by or concurrent with the introduction of the ethyl and propanoic acid substituents. While specific research on this compound is not extensively documented in publicly available literature, its structure places it firmly within the class of pyrazole derivatives that are of significant interest to synthetic and medicinal chemists.

Below is a table summarizing the key structural components of the title compound.

| Component | Chemical Class | Significance |

| Pyrazole | Heterocycle | Core scaffold with diverse biological activities and synthetic utility. |

| Propanoic Acid | Carboxylic Acid | Provides a functional group for synthesis and potential biological interactions. |

| Ethyl Group | Alkyl Group | Modifies physical properties like lipophilicity. |

Structure

3D Structure

Properties

IUPAC Name |

3-(1-ethylpyrazol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-10-6-5-7(9-10)3-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBWOPGZFVWYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Ethyl 1h Pyrazol 3 Yl Propanoic Acid

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, readily available starting materials. For 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid, several disconnections are considered.

A primary disconnection is the C-C bond between the pyrazole (B372694) ring and the propanoic acid side chain. This approach simplifies the target into a 1-ethyl-1H-pyrazole synthon (with a reactive site at C3) and a three-carbon chain synthon bearing the carboxylic acid functionality.

A more fundamental disconnection involves breaking the bonds of the pyrazole ring itself. The Knorr pyrazole synthesis and related methods are based on disconnecting the pyrazole into a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. wikipedia.orgyoutube.comresearchgate.net In this case, the retrosynthesis points to ethylhydrazine (B1196685) and a functionalized 1,3-dicarbonyl compound, such as a derivative of 3-oxohexanedioic acid, which already contains the required carbon backbone for the propanoic acid side chain. cymitquimica.comchemicalbook.com

Finally, the N-ethyl bond can be disconnected, suggesting a precursor like 3-(1H-pyrazol-3-yl)propanoic acid which can be subsequently alkylated. nih.gov This strategy is viable if the parent pyrazole is accessible and the alkylation can be performed regioselectively.

These retrosynthetic pathways are summarized in the following table:

| Disconnection Strategy | Key Precursors | Corresponding Synthetic Approach |

| Pyrazole Ring Formation | Ethylhydrazine, 3-Oxohexanedioic acid derivative | Cycloaddition/Cyclocondensation |

| Side Chain Attachment | 3-Halo-1-ethyl-1H-pyrazole, Propanoic acid equivalent | Cross-Coupling Reactions |

| N-Alkylation | 3-(1H-Pyrazol-3-yl)propanoic acid, Ethylating agent | Functional Group Interconversion |

Precursor Synthesis and Functional Group Interconversions

The synthesis of the target compound often relies on the preparation of key precursors, which are then assembled in the final steps.

Synthesis of Pyrazole Precursors

The formation of the pyrazole ring is a cornerstone of the synthesis. The most prevalent method is the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.gov For the target molecule, using ethylhydrazine is crucial for installing the N-ethyl group directly. frontierspecialtychemicals.com

Ethylhydrazine Synthesis: Ethylhydrazine can be prepared through various methods, including the direct ethylation of hydrazine using reagents like ethyl sulfate, although this can result in low yields. google.comacs.org An alternative route involves the reaction of ethylamine (B1201723) with chloramine. google.com A more recent method describes the synthesis from acetylhydrazine and bromoethane, followed by deacetylation, which is suitable for larger-scale production. google.com

1,3-Dicarbonyl Precursors: The choice of the 1,3-dicarbonyl component determines the substituent at the C3 position. To directly incorporate the propanoic acid side chain, a precursor such as 3-oxohexanedioic acid or its ester derivatives can be used. cymitquimica.comchemicalbook.combiosynth.com The reaction of diethyl 3-oxohexanedioate with ethylhydrazine would lead to the formation of the pyrazole ring with an esterified propanoic acid side chain, which can then be hydrolyzed to the final product.

Preparation of Propanoic Acid Side Chain Components

An alternative to incorporating the side chain from the start is to attach it to a pre-formed pyrazole ring. This requires a pyrazole with a suitable functional group at the C3 position, such as a halogen or a formyl group.

For instance, a 3-bromo-1-ethyl-1H-pyrazole can serve as a key intermediate. This precursor can be synthesized and then subjected to cross-coupling reactions to introduce the three-carbon side chain.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a more convergent fashion, often by forming the heterocyclic ring and incorporating the side chain in a single or a few steps.

Cycloaddition Reactions for Pyrazole Ring Formation with Propanoic Acid Incorporation

The Knorr pyrazole synthesis is a classic and highly effective method that involves the reaction of a β-ketoester with a hydrazine. youtube.comnih.gov In a potential synthesis for the target molecule, ethylhydrazine would react with a β-ketoester that already contains the propanoic acid backbone, such as diethyl 3-oxohexanedioate. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. youtube.com The regioselectivity of the reaction is a critical factor, as the initial condensation can occur at either of the two carbonyl groups of the dicarbonyl compound. nih.gov

Another powerful method is the 1,3-dipolar cycloaddition between a diazo compound and an alkyne. rsc.orgwikipedia.orgresearchgate.net This reaction can be highly regioselective. wikipedia.org A possible route could involve the reaction of a suitable diazo compound with an alkyne bearing the propanoic acid ester group. However, controlling the N-alkylation in this context can be challenging.

| Cycloaddition Method | Reactants | Key Features |

| Knorr Synthesis | Ethylhydrazine + Diethyl 3-oxohexanedioate | Forms the N-ethyl pyrazole ring and incorporates the side chain precursor in one step. Regioselectivity is a key consideration. |

| 1,3-Dipolar Cycloaddition | Diazoalkane + Alkyne with propanoate group | Potentially high regioselectivity. Installation of the N-ethyl group may require a separate step. |

Coupling Reactions Involving Pyrazole and Propanoic Acid Fragments

Modern cross-coupling reactions provide versatile tools for forming C-C bonds and are well-suited for attaching side chains to heterocyclic cores.

Heck Reaction: The palladium-catalyzed Heck reaction can be used to couple a 3-halo-1-ethyl-1H-pyrazole with an alkene like ethyl acrylate (B77674). beilstein-journals.orgmdpi.comresearchgate.net The product of this reaction would be an acrylic acid ester derivative, which would then require reduction of the carbon-carbon double bond to yield the desired propanoic acid side chain. This reduction can be achieved through catalytic hydrogenation.

Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, offers another route. nih.govresearchgate.netwikipedia.org A 3-bromo-1-ethyl-1H-pyrazole could be coupled with a three-carbon alkyne, such as propargyl alcohol. The resulting pyrazole-alkyne derivative would then need to undergo further chemical transformations, including reduction of the triple bond and oxidation of the alcohol to a carboxylic acid, to arrive at the final product.

These coupling strategies are summarized below:

| Coupling Reaction | Pyrazole Precursor | Side Chain Precursor | Subsequent Steps |

| Heck Reaction | 3-Bromo-1-ethyl-1H-pyrazole | Ethyl acrylate | Reduction of C=C double bond, Ester hydrolysis |

| Sonogashira Coupling | 3-Bromo-1-ethyl-1H-pyrazole | Propargyl alcohol | Reduction of C≡C triple bond, Oxidation of alcohol, Ester hydrolysis (if applicable) |

Indirect Synthetic Routes

Indirect synthetic routes to this compound typically commence with a pre-formed pyrazole ring, which is then elaborated to introduce the desired propanoic acid side chain. These methods offer flexibility in the introduction of substituents on the pyrazole core.

The transformation of existing pyrazole derivatives is a common and effective strategy for the synthesis of the target compound. This can be achieved through the reduction of unsaturated analogues or the derivatization of functionalized pyrazoles.

A prevalent method for the synthesis of pyrazole propanoic acids involves the reduction of the corresponding pyrazole acrylic acid precursors. This transformation specifically targets the carbon-carbon double bond of the acrylic acid moiety, leaving the carboxylic acid group and the aromatic pyrazole ring intact.

A study by Deepa et al. (2014) on the synthesis of analogous 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acids highlights two effective reduction methods for the precursor, pyrazole-1H-4-yl-acrylic acids. rsc.org These methods, catalytic hydrogenation and diimide reduction, are broadly applicable to similar substrates.

Catalytic Hydrogenation: This method typically employs a catalyst such as palladium on charcoal (Pd/C) in the presence of a hydrogen source. rsc.org The reaction is generally carried out in a suitable solvent, such as ethyl acetate. This is a widely used and efficient method for the reduction of alkenes.

Diimide Reduction: Diimide (N₂H₂) can be generated in situ from hydrazine hydrate (B1144303) in the presence of an oxidizing agent like hydrogen peroxide and a catalytic amount of copper(II) sulfate. rsc.org This method is considered economical and operationally simple. rsc.org

The following interactive table summarizes the findings for the reduction of 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid, which serves as a model for the synthesis of this compound from its acrylic acid precursor.

| Method | Reagents and Conditions | Reported Yield (%) | Reference |

|---|---|---|---|

| Palladium-charcoal method | 20% Palladium–charcoal, ammonium (B1175870) formate (B1220265), ethyl acetate, stirring overnight | ~80% | rsc.org |

| Diimide method | Hydrazine hydrate (99%), H₂O₂, CuSO₄ (catalytic), in water at low temperature | Slightly less than Pd/C method | rsc.org |

Another indirect route involves the derivatization of functionalized pyrazoles. A classic example of such a transformation is the Arndt-Eistert homologation, which allows for the extension of a carboxylic acid's carbon chain by one methylene (B1212753) group. organic-chemistry.orgwikipedia.org This multi-step process begins with a pyrazole carboxylic acid and proceeds through a diazoketone intermediate. adichemistry.com

The general sequence for the Arndt-Eistert homologation is as follows:

Conversion of the starting carboxylic acid (e.g., 1-ethyl-1H-pyrazole-3-acetic acid) to its acid chloride. adichemistry.com

Reaction of the acid chloride with diazomethane (B1218177) to form a diazoketone. adichemistry.com

Wolff rearrangement of the diazoketone, typically catalyzed by a metal such as silver(I) oxide, to generate a ketene (B1206846). organic-chemistry.orgadichemistry.com

Trapping of the ketene intermediate with a nucleophile, such as water, to yield the homologated carboxylic acid. organic-chemistry.orgadichemistry.com

This method is advantageous as it generally proceeds with the retention of the stereochemistry of the starting material. adichemistry.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, particularly via the reduction of its unsaturated precursor, several parameters can be adjusted.

Key parameters for optimization of the catalytic hydrogenation include:

Catalyst: The choice of catalyst and its loading can significantly impact the reaction rate and efficiency. Different supported catalysts (e.g., palladium on various supports like alumina (B75360) or calcium carbonate) can be screened.

Hydrogen Source: While hydrogen gas is common, transfer hydrogenation using sources like ammonium formate or formic acid can also be employed and may offer advantages in terms of safety and handling. slideshare.net

Solvent: The solvent can influence the solubility of the substrate and the activity of the catalyst. Common solvents for hydrogenation include ethanol (B145695), methanol (B129727), ethyl acetate, and acetic acid.

Temperature and Pressure: These parameters can be adjusted to influence the reaction rate. Mild conditions are often preferred to minimize side reactions.

The following table illustrates a hypothetical optimization study for the catalytic hydrogenation of (E)-3-(1-ethyl-1H-pyrazol-3-yl)acrylic acid, based on general principles of reaction optimization.

| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 10% Pd/C | Ethanol | 25 | 1 | 85 |

| 2 | 10% Pd/C | Ethyl Acetate | 25 | 1 | 90 |

| 3 | 5% Pd/Al₂O₃ | Ethanol | 25 | 1 | 82 |

| 4 | 10% Pd/C | Ethyl Acetate | 50 | 1 | 92 |

| 5 | 10% Pd/C | Ethyl Acetate | 25 | 5 | 95 |

Transformation of Related Pyrazole Derivatives to this compound

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through careful selection of solvents and catalysts.

Solvent Selection: The choice of solvent is a key consideration in green chemistry. Ideally, solvents should be non-toxic, derived from renewable resources, and have a low environmental impact. nih.gov For hydrogenation reactions, greener solvent choices can include:

Water: In some cases, catalytic transfer hydrogenation can be performed in aqueous media. hrpub.org

Ethanol: As a bio-based solvent, ethanol is often a greener alternative to petroleum-derived solvents.

Glycerol: This is another bio-based solvent with a high boiling point and low volatility, making it a sustainable option for certain reactions. hrpub.org

Solvent-free conditions: Whenever possible, conducting reactions without a solvent can significantly reduce waste. nih.gov

Catalyst Use: The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry.

Recyclable Catalysts: Heterogeneous catalysts, such as metals supported on a solid matrix (e.g., Pd/C), can be recovered by simple filtration and reused, which reduces waste and cost. researchgate.net Several studies have reported the use of recyclable catalysts for pyrazole synthesis, such as Amberlyst-70 and SnO–CeO2 nanocomposites, which could potentially be adapted for the synthesis of precursors to the target molecule. researchgate.netspringerprofessional.de

Iron Catalysts: Research has explored the use of more abundant and less toxic metals like iron as catalysts for hydrogenation, which would be a significant green improvement over precious metal catalysts like palladium. mcgill.ca

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by providing information about the chemical environment of individual atoms. For 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.

A key feature would be the signals from the pyrazole (B372694) ring protons. The proton at the C4 position is expected to appear as a doublet, coupled to the proton at the C5 position. The C5 proton would, in turn, appear as a doublet. The protons of the ethyl group attached to the pyrazole nitrogen would present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a result of spin-spin coupling with each other. The propanoic acid side chain would exhibit two methylene groups, each appearing as a triplet due to coupling with the adjacent methylene group. The acidic proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | 10.0 - 12.0 | broad singlet |

| Pyrazole H-5 | ~7.4 | doublet |

| Pyrazole H-4 | ~6.2 | doublet |

| N-CH2-CH3 | ~4.1 | quartet |

| Pyrazole-CH2-CH2- | ~2.9 | triplet |

| -CH2-COOH | ~2.6 | triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift. The carbons of the pyrazole ring would appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the substituents. The methylene carbons of the ethyl group and the propanoic acid chain, as well as the methyl carbon of the ethyl group, would appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~175 |

| Pyrazole C-3 | ~150 |

| Pyrazole C-5 | ~140 |

| Pyrazole C-4 | ~105 |

| N-CH2 | ~45 |

| Pyrazole-CH2 | ~35 |

| -CH2-COOH | ~25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the H-4 and H-5 protons of the pyrazole ring, the methylene and methyl protons of the ethyl group, and the two methylene groups of the propanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different fragments of the molecule, for example, confirming the attachment of the ethyl group to the pyrazole nitrogen and the propanoic acid chain to the C3 position of the pyrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molar mass: 182.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 182.

The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways for pyrazoles often involve the expulsion of HCN or N₂. For the propanoic acid side chain, characteristic losses of OH (17 amu) and COOH (45 amu) from the molecular ion are expected. Alpha-cleavage next to the carbonyl group is also a common fragmentation pathway for carboxylic acids.

Expected Mass Spectrometry Data

| m/z | Proposed Fragment |

|---|---|

| 182 | [M]⁺ |

| 165 | [M - OH]⁺ |

| 137 | [M - COOH]⁺ |

| 154 | [M - C₂H₄]⁺ (from ethyl group) |

| 111 | [M - C₃H₅O₂]⁺ (loss of propanoic acid side chain) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, with the broadness arising from hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic pyrazole ring (above 3000 cm⁻¹) and the aliphatic ethyl and propanoic acid groups (below 3000 cm⁻¹). The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic acid |

| 3100-3150 | C-H stretch | Pyrazole ring |

| 2850-2960 | C-H stretch | Aliphatic (ethyl and propanoic acid) |

| 1700-1725 | C=O stretch | Carboxylic acid |

| 1400-1600 | C=N, C=C stretch | Pyrazole ring |

| 1210-1320 | C-O stretch | Carboxylic acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

For this compound, the pyrazole ring is the primary chromophore. Pyrazole and its derivatives typically exhibit strong absorption bands in the UV region. These absorptions are generally attributed to π → π* electronic transitions within the aromatic ring system. The exact position of the absorption maximum (λ_max) can be influenced by the substituents on the ring and the solvent used for the measurement. It is expected that this compound would show an absorption maximum in the range of 210-240 nm. nih.govresearchgate.netnih.gov

Expected UV-Vis Absorption Data

| λ_max (nm) | Electronic Transition | Chromophore |

|---|

Chemical Reactivity and Derivatization

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and salts.

The carboxylic acid group of pyrazole (B372694) derivatives can be converted to its corresponding ester through reactions with various alcohols. researchgate.net This transformation is typically acid-catalyzed and is a reversible process. ceon.rs The rate of esterification can be influenced by factors such as temperature, the molar ratio of acid to alcohol, and the presence of substituents on the propanoic acid chain. ceon.rsresearchgate.net For instance, increasing the reaction temperature generally leads to a higher rate of ester formation and an increased yield of the ester product. ceon.rs

Common methods for esterification include the Schotten-Baumann method, which involves the use of an acid chloride and an alcohol. dergipark.org.tr The general reaction for the esterification of a pyrazole-3-carboxylic acid is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

Where R represents the pyrazole moiety and R' is an alkyl or aryl group from the alcohol.

Table 1: Examples of Esterification Reactions of Pyrazole Carboxylic Acids

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid chloride | Various alcohols | Corresponding esters (4a-c) | Schotten Baumann method | dergipark.org.tr |

| Propanoic acid | 1-propanol | n-propyl propanoate | Sulfuric acid, 65°C | ceon.rsresearchgate.net |

| 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester acid chloride | Various alcohols | Corresponding ester derivatives | - | researchgate.net |

Amide derivatives of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid can be synthesized through the reaction of the carboxylic acid or its activated form (like an acid chloride) with amines. researchgate.netdergipark.org.trniscpr.res.in The formation of an amide bond is a condensation reaction that is fundamental in organic and medicinal chemistry. nih.govucl.ac.uk

One common method involves converting the pyrazole carboxylic acid to its more reactive acid chloride, which then readily reacts with an amine to form the amide. researchgate.netdergipark.org.tr This two-step process is often efficient and yields the desired amide in good purity. nih.gov Alternatively, direct condensation of the carboxylic acid and amine can be achieved using coupling agents or under specific reaction conditions. nih.govucl.ac.uk For example, titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct amidation of carboxylic acids. nih.gov

The reaction of pyrazole-3-carboxylic acid chlorides with various amines, including aqueous ammonia, leads to the formation of the corresponding amide derivatives. dergipark.org.trniscpr.res.in

Table 2: Synthesis of Pyrazole Amide Derivatives

| Carboxylic Acid/Acid Chloride | Amine | Product | Conditions | Reference |

| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid chloride | Various amines and ureas | Amide and carbo-urea derivatives | - | dergipark.org.tr |

| Pyrazole-3-carboxylic acid chloride | Various diamines | Pyrazole bis-carboxamide derivatives | Reflux in THF with catalytic pyridine | niscpr.res.in |

| 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester acid chloride | N-nucleophiles | Corresponding amide derivatives | - | researchgate.net |

| 5-bromothiophene carboxylic acid | 3-methyl-1-phenyl pyrazol-5-amine | 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide | TiCl₄, pyridine | nih.gov |

As a carboxylic acid, this compound can react with bases to form salts. Pyrazole compounds themselves are weak acids and can be titrated with strong bases. researchgate.net The carboxylic acid functionality significantly increases the acidity of the molecule, allowing it to readily react with a wide range of inorganic and organic bases to form stable salts. This property is often utilized in the purification and formulation of acidic compounds.

Transformations of the Ethyl Substituent

The N-ethyl group on the pyrazole ring is a site for specific chemical transformations, most notably N-dealkylation. This process involves the removal of the ethyl group from the nitrogen atom of the pyrazole ring.

N-Dealkylation:

N-dealkylation is a significant metabolic pathway for many nitrogen-containing xenobiotics and is also a valuable synthetic transformation. nih.govnih.gov This reaction can be achieved through various chemical, catalytic, electrochemical, photochemical, and enzymatic methods. nih.gov

In a biological context, the N-dealkylation of alkylamines is often catalyzed by cytochrome P450 (CYP450) enzymes. nih.govku.edu The mechanism typically involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down to the dealkylated amine and an aldehyde (in this case, acetaldehyde). nih.govsemanticscholar.org

Chemically, N-dealkylation can be performed using reagents such as chloroformates. nih.gov This method provides a route for the synthesis of N-dealkylated metabolites and other derivatives. The reaction of an N-alkyl amine with a chloroformate, followed by hydrolysis, can effectively remove the alkyl group.

Another potential transformation of the ethyl group is hydroxylation at the terminal carbon to form a hydroxyethyl (B10761427) substituent. While direct hydroxylation can be challenging, it represents a potential metabolic transformation.

The following table outlines key transformations of the ethyl substituent.

| Starting Material | Transformation | Reagent/Condition | Product |

| This compound | N-Deethylation | CYP450 enzymes (metabolic) or Chloroformates (chemical) | 3-(1H-pyrazol-3-yl)propanoic acid |

| This compound | N-Deethylation | CYP450 enzymes (metabolic) or Chloroformates (chemical) | Acetaldehyde (byproduct) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying pyrazole (B372694) derivatives. eurasianjournals.comjcsp.org.pkiaea.org DFT methods calculate the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost. jcsp.org.pkiaea.org For molecules similar to 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311++G**, are employed to optimize the molecular geometry and predict various electronic properties. jcsp.org.pknih.gov These optimizations provide data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography where available. uomphysics.net For instance, DFT has been used to optimize the structures of various pyrazole-carboxamides and other derivatives to understand their electronic and charge transfer properties. jcsp.org.pkresearchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Pyrazole Ring Structure (Note: This table is illustrative and based on typical values for pyrazole derivatives, not specific to this compound.)

| Parameter | Typical Calculated Value |

|---|---|

| N1-N2 Bond Length | ~1.35 Å |

| N2-C3 Bond Length | ~1.33 Å |

| C3-C4 Bond Length | ~1.42 Å |

| C4-C5 Bond Length | ~1.37 Å |

| C5-N1 Bond Length | ~1.36 Å |

| N1-N2-C3 Bond Angle | ~112° |

| N2-C3-C4 Bond Angle | ~105° |

While DFT is widely used, other ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods (such as Møller–Plesset perturbation theory, MP2) are also applied. The HF method is a foundational approach that approximates the many-electron wavefunction as a single Slater determinant. Although computationally less intensive than more advanced methods, it neglects electron correlation, which can affect the accuracy of the results. Post-HF methods systematically improve upon the HF method by including electron correlation, leading to more accurate predictions, albeit at a significantly higher computational cost. These methods are often used as benchmarks for complex systems or when high accuracy is paramount.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Energetics

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. materialsciencejournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net For pyrazole derivatives, DFT calculations are routinely used to determine the energies of these orbitals. uomphysics.netresearchgate.net This analysis helps in understanding intramolecular charge transfer processes and the molecule's potential as an electronic material. jcsp.org.pkiaea.org The distribution of HOMO and LUMO across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Example Frontier Orbital Energies for Pyrazole Derivatives (Note: These values are examples from the literature for different pyrazole compounds and are not specific to this compound.)

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Context |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine derivative | - | - | 2.783 | Considered comparatively reactive researchgate.net |

| Pyrido[2,3-d]pyrimidine derivative | - | - | 3.995 | Considered to have greater stability researchgate.net |

| Pyrazole-carboxamide derivative | -5.63 | -1.41 | 4.22 | From DFT/B3LYP/6-31G* calculations jcsp.org.pk |

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. uomphysics.net

NMR Chemical Shifts: DFT calculations can predict proton (¹H) and carbon (¹³C) NMR chemical shifts with reasonable accuracy. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Calculated chemical shifts are often correlated with experimental data to confirm the proposed structure of a molecule. uomphysics.netresearchgate.net This is particularly useful for complex structures or for distinguishing between isomers, where experimental spectra can be ambiguous. nih.gov For example, in a study of pyrazoline derivatives, calculated NMR spectra showed remarkable agreement with experimental results, helping to elucidate the tautomeric equilibrium.

Vibrational Frequencies: Theoretical vibrational spectra (infrared and Raman) can be calculated using DFT. uomphysics.net This involves computing the second derivatives of the energy with respect to atomic displacements to find the normal modes of vibration. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. Comparing the calculated spectrum with the experimental one helps in assigning the observed vibrational bands to specific functional groups and molecular motions. materialsciencejournal.orgresearchgate.net

Investigation of Tautomerism and Isomerism

Pyrazole and its derivatives can exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. nih.gov For 3-substituted pyrazoles, annular prototropic tautomerism is a key feature, involving the movement of a proton between the two nitrogen atoms of the pyrazole ring. nih.govresearchgate.net

Computational methods, particularly DFT and post-Hartree-Fock calculations, are used to determine the relative stabilities of these tautomers. nih.govresearchgate.net By calculating the Gibbs free energies of the different possible forms, researchers can predict the most stable tautomer in the gas phase or in solution (by using a solvent model). nih.gov These theoretical predictions can then be compared with experimental NMR data to determine the predominant tautomeric form under specific conditions. beilstein-journals.orgnih.gov Studies on various pyrazole derivatives have shown that the nature and position of substituents on the ring significantly influence the tautomeric equilibrium. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions. It allows for the characterization of transition states—the high-energy structures that connect reactants and products—and the calculation of activation energies. This information provides a detailed picture of the reaction pathway. mdpi.com

For pyrazole derivatives, DFT studies have been used to elucidate reaction mechanisms. For example, the mechanism of a researchgate.netnih.gov-Wittig-type rearrangement involving pyrazolone (B3327878) intermediates was investigated using DFT. mdpi.com The calculations helped to confirm the proposed reaction pathway by showing that the deprotonation step leading to the key intermediate was energetically favorable compared to an alternative pathway. mdpi.com Such studies are crucial for understanding reactivity and for designing new synthetic routes. mdpi.com

Theoretical Studies on Non-Linear Optical Properties

Theoretical investigations into the non-linear optical (NLO) properties of chemical compounds are crucial for identifying potential candidates for applications in photonics and optoelectronics. These studies often employ quantum chemical calculations to predict molecular hyperpolarizabilities, which are key indicators of a material's NLO response.

A thorough review of available scientific literature reveals a lack of specific theoretical studies focused on the non-linear optical properties of this compound. While the broader class of pyrazole derivatives has been the subject of NLO research, with some studies reporting on the experimental and theoretical investigation of other substituted pyrazole compounds, no such data is currently available for this compound itself. nih.govresearchgate.net

Consequently, detailed research findings, including data on properties such as the first hyperpolarizability (β) and two-photon absorption (2PA) cross-section, which are typically presented in studies of NLO materials, have not been published for this specific compound. Therefore, a data table summarizing theoretical NLO properties for this compound cannot be provided at this time. Further computational research would be required to elucidate the potential NLO characteristics of this molecule.

Synthesis and Characterization of Analogues and Derivatives

Modification of the N-Ethyl Substituent

The N1-position of the pyrazole (B372694) ring is a common site for synthetic modification, allowing for the introduction of a wide array of substituents to probe structure-activity relationships. The synthesis of analogues with varied N-substituents typically begins with the corresponding N-unsubstituted pyrazole-propanoic acid ester, which can be alkylated or arylated.

A general approach involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by reaction with an electrophile. For instance, N-alkylation can be achieved using various alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base like potassium carbonate or sodium hydride. researchgate.net More advanced methods for N-alkylation include acid-catalyzed reactions with trichloroacetimidates, which can provide access to N-alkyl pyrazoles under milder conditions. mdpi.comsemanticscholar.org This method has been shown to be effective for a range of pyrazoles, with regioselectivity often being controlled by steric factors. mdpi.com

Furthermore, N-arylation can be accomplished through copper-catalyzed cross-coupling reactions with arylboronic acids or through nucleophilic aromatic substitution reactions with activated aryl halides. These methods allow for the introduction of diverse aromatic and heteroaromatic rings at the N1-position, significantly expanding the chemical space of the resulting analogues.

A representative synthetic scheme for the modification of the N-substituent is outlined below:

Scheme 1: General Synthesis of N-Substituted 3-(Pyrazol-3-yl)propanoic Acid Analogues

Alterations to the Pyrazole Ring Substituents

Modifying the substituents at other positions of the pyrazole ring (C4 and C5) is another key strategy for generating structural diversity. These modifications can influence the electronic properties and steric profile of the molecule.

Substitution at the C4-Position: The C4-position of the pyrazole ring is susceptible to electrophilic substitution reactions. For instance, halogenation can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 4-halo-pyrazoles can then serve as versatile intermediates for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups.

Substitution at the C5-Position: Introducing substituents at the C5-position often requires a more elaborate synthetic strategy, typically starting from appropriately substituted precursors. One common method involves the condensation of a 1,3-dicarbonyl compound bearing the desired substituent with ethylhydrazine (B1196685). The regioselectivity of this condensation can sometimes be an issue, yielding a mixture of isomers. For example, the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates has been achieved by reacting diethyl oxalate (B1200264) with substituted acetophenones, followed by cyclization with hydrazine (B178648) hydrate (B1144303). nih.gov Subsequent N-ethylation and hydrolysis would yield the desired 3-(1-ethyl-5-substituted-1H-pyrazol-3-yl)propanoic acid.

Variation of the Propanoic Acid Chain Length and Substitution

Alterations to the carboxylic acid side chain can impact the compound's polarity, acidity, and interaction with biological targets.

Chain Extension and Homologation: The length of the alkanoic acid chain can be extended to produce butanoic, pentanoic, or longer-chain acid derivatives. One synthetic route to achieve this involves a cascade annulation/ring-opening reaction between a hydrazone and a cyclic dienone, which has been shown to produce pyrazolyl pentanoic and butanoic acids. nih.govrsc.org Alternatively, homologation of the propanoic acid side chain can be achieved through standard organic transformations, such as the Arndt-Eistert reaction, starting from the corresponding carboxylic acid or its activated derivative.

Substitution on the Alkyl Chain: Introduction of substituents on the propanoic acid chain can create chiral centers and provide opportunities for new interactions. For instance, α-amino acid analogues can be synthesized through a multi-step sequence starting from aspartic acid, involving a Horner-Wadsworth-Emmons reaction and a one-pot condensation/aza-Michael process. rsc.org

Synthesis of Pyrazole-Propanoic Acid Conjugates

The carboxylic acid moiety of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid provides a convenient handle for conjugation to other molecules, such as amino acids, peptides, or other pharmacophores. These conjugation reactions are typically achieved through the formation of an amide bond.

Standard peptide coupling reagents are widely employed for this purpose. The carboxylic acid is first activated in situ using reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to minimize racemization. scispace.compeptide.combachem.combeilstein-journals.org The activated acid is then reacted with the amino group of the target molecule to form the desired amide conjugate.

The general procedure for amide bond formation is as follows:

Dissolve this compound in a suitable aprotic solvent (e.g., DMF, DCM).

Add the coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

Add the amine component (e.g., an amino acid ester).

Stir the reaction mixture at room temperature until completion.

Purify the resulting conjugate, followed by deprotection if necessary.

This methodology allows for the creation of a diverse library of pyrazole-propanoic acid conjugates with potentially enhanced or novel biological activities.

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of non-volatile compounds like 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid. A reversed-phase HPLC (RP-HPLC) method is typically developed and validated for this purpose. ijcpa.in The principle of RP-HPLC involves a non-polar stationary phase (commonly a C18 column) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

For a pyrazoline derivative, a typical isocratic mobile phase might consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like methanol (B129727) or acetonitrile. ijcpa.in The chromatographic conditions, including mobile phase composition, flow rate, and column temperature, are optimized to achieve a good separation between the main compound peak and any potential impurities. ijcpa.in Detection is commonly carried out using a UV detector at a wavelength where the pyrazole (B372694) ring exhibits strong absorbance.

The purity of this compound is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area of all components in the chromatogram. A well-developed HPLC method can separate process-related impurities, degradation products, and starting materials from the target compound. The method's performance is validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness to ensure reliable and reproducible results. ijcpa.in

Table 1: Illustrative HPLC Parameters for Analysis of a Pyrazole Carboxylic Acid Derivative

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

| Column Temp. | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to adsorb onto the GC column, leading to poor peak shape.

However, GC can be applicable if the compound is derivatized to a more volatile form. For instance, the carboxylic acid functional group can be esterified (e.g., by reaction with methanol to form the methyl ester). This derivatization step increases the volatility of the analyte, making it suitable for GC analysis. The resulting volatile derivative can then be separated on a suitable GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). While not a primary method for purity analysis of the parent acid, it can be a valuable tool for detecting volatile impurities or for specific analytical purposes where derivatization is feasible.

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. This method provides experimental confirmation of the compound's empirical formula. For this compound, the theoretical elemental composition is calculated from its molecular formula, C8H12N2O2.

The experimentally determined percentages of C, H, and N are then compared to the theoretical values. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity, indicating the absence of significant inorganic or organic impurities that would alter the elemental ratios. This technique is particularly important for confirming the successful synthesis of a new chemical entity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 57.12 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.19 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.66 |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.03 |

| Total | 168.196 | 100.00 |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org This technique is used to assess the thermal stability of a compound. The TGA thermogram plots the percentage of initial mass remaining against temperature.

For this compound, a TGA scan would reveal the temperature at which the compound begins to decompose. A stable compound will show a flat baseline with no significant mass loss until a high temperature is reached. The onset of a downward slope in the TGA curve indicates the initiation of thermal decomposition. This analysis is crucial for determining the upper-temperature limit for handling and storage of the compound without degradation. The analysis of pyrazole derivatives often shows high degradation temperatures, indicating good thermal stability. mdpi.com

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. slideshare.net DSC is used to detect and characterize phase transitions, such as melting, crystallization, and glass transitions.

When analyzing this compound, the DSC thermogram would show an endothermic peak corresponding to the melting of the crystalline solid. The peak of this endotherm is generally taken as the melting point of the substance. The shape and sharpness of the melting peak can also provide an indication of the compound's purity; pure crystalline compounds typically exhibit a sharp, well-defined melting peak. The presence of impurities often leads to a broader melting peak at a depressed temperature. DSC analysis of pyrazole compounds has been used to determine their melting points and study their phase behavior upon heating and cooling. mdpi.comresearchgate.net

Potential Applications in Non Biological and Non Clinical Domains

Use as a Building Block in Complex Organic Synthesis

The structure of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid makes it a versatile building block for the construction of more complex molecular architectures. Pyrazole (B372694) derivatives are recognized as strategic intermediates in organic synthesis due to their synthetic versatility. mdpi.com The presence of both a carboxylic acid group and an N-ethylated pyrazole ring allows for selective transformations at either end of the molecule.

The carboxylic acid group can undergo a wide range of common organic reactions. For instance, it can be converted into esters, amides, acid chlorides, or anhydrides, enabling its linkage to other molecules. dergipark.org.tr This functional handle is crucial for incorporating the pyrazole unit into larger, more elaborate structures. The synthesis of related pyrazole-propanoic acids often involves the reduction of an adjacent double bond, demonstrating the chemical accessibility of the propanoic acid chain for modifications. researchgate.netproquest.com

Furthermore, the pyrazole ring itself, while relatively stable due to its aromatic character, can be functionalized under certain conditions, offering additional points for molecular elaboration. The strategic combination of these reactive sites allows chemists to use this compound to construct highly functionalized heterocyclic compounds and novel organic frameworks. researchgate.net

Role in Materials Science

In the field of materials science, the application of this compound is primarily centered on its potential role in coordination chemistry and polymer science.

Coordination Chemistry : The pyrazole ring contains two nitrogen atoms which can act as ligands, coordinating to metal ions to form stable complexes. nih.gov This property is fundamental to the design of coordination polymers and metal-organic frameworks (MOFs). By linking metal centers, pyrazole-containing ligands can generate extended networks with tailored porosity, thermal stability, and catalytic or sensory properties. Research on similar pyrazole-based ligands has shown their ability to form mononuclear and polynuclear complexes with various metals, including cadmium, copper, and iron. nih.govmdpi.com The propanoic acid group can either remain as a non-coordinating functional group, imparting properties like solubility, or it can participate in the coordination sphere, leading to more complex and robust material structures.

Polymer Chemistry : The carboxylic acid function allows this compound to be incorporated into polymers. It can act as a monomer or a functional additive in polymerization reactions. For example, it could be converted into an acrylate (B77674) or methacrylate (B99206) ester and then copolymerized with other monomers to create polymers with pendant pyrazole groups. These functionalized polymers could exhibit unique thermal, optical, or metal-chelating properties.

Sensor Development : The pyrazole moiety is a known component in chemosensors. mdpi.com Its ability to bind to specific metal ions can be exploited to create sensory materials where a binding event is translated into a detectable signal, such as a change in color or fluorescence. The propanoic acid tail provides a convenient anchor for grafting the molecule onto surfaces or integrating it into a polymer matrix for sensor fabrication.

Application as a Ligand in Catalysis

Pyrazole-containing molecules are well-established as effective ligands in homogeneous catalysis. mdpi.com The nitrogen atoms of the pyrazole ring can coordinate to a transition metal center, influencing its electronic properties and reactivity, which is the basis for catalytic activity. While much research has focused on protic (N-H) pyrazoles that can participate in metal-ligand cooperation, N-alkylated pyrazoles like this compound also form stable complexes with catalytic applications. mdpi.com

The compound can act as a monodentate or bidentate ligand, depending on the coordination environment. The propanoic acid group adds another layer of functionality; it can be used to immobilize the catalytic complex onto a solid support, such as silica (B1680970) or a polymer resin. This heterogenization of a homogeneous catalyst facilitates its separation from the reaction products and allows for its reuse, which is a significant advantage in industrial chemical processes.

Precursor for Advanced Chemical Entities

Serving as a precursor, this compound is a starting point for the synthesis of more advanced and specialized chemical entities. Its inherent structure is a scaffold that can be systematically modified to generate a library of new compounds. By derivatizing the carboxylic acid, for example, a range of amides and esters with diverse functional groups can be prepared. These new molecules may be designed as specialized resins, liquid crystals, or components for electronic materials.

The pyrazole core is a feature of many functional molecules, and this compound provides a direct route to introduce the 1-ethyl-1H-pyrazol-3-yl moiety. Related pyrazole compounds are explored as precursors for agrochemicals and other specialized materials. smolecule.com The synthetic accessibility and the potential for diverse functionalization make this compound a valuable intermediate for creating novel molecules with tailored properties for a wide array of applications in chemical research and industry.

Future Research Directions

Exploration of Novel Synthetic Pathways

The synthesis of pyrazole-containing molecules is a well-established field, yet there remains a continuous drive for more efficient, sustainable, and versatile methods. Future research into the synthesis of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid could focus on several key areas. The development of novel synthetic routes that offer improved yields, utilize greener solvents, and employ more cost-effective starting materials would be highly valuable. For instance, exploring one-pot reaction methodologies or catalytic approaches could streamline the synthetic process. Research into the synthesis of similar compounds, such as 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acids, has involved multi-step processes including Vilsmeier-Haack reactions followed by reduction, indicating that optimization of such pathways for the target compound is a viable research direction. researchgate.net

Comprehensive Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes. Future studies should aim to elucidate the intricate details of key chemical transformations. This could involve kinetic studies to determine reaction rates and orders, as well as isotopic labeling experiments to track the movement of atoms throughout a reaction. By gaining a deeper insight into the mechanistic pathways, researchers can devise strategies to control selectivity and minimize the formation of byproducts.

Advanced Computational Modeling for Predictable Reactivity and Properties

Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental work. Future research should leverage advanced computational modeling techniques, such as Density Functional Theory (DFT), to investigate the electronic structure, molecular orbitals, and potential energy surfaces of this compound. These calculations can provide valuable insights into its reactivity towards various reagents, predict its spectroscopic signatures (such as NMR and IR spectra), and estimate its physicochemical properties. Such predictive modeling can significantly accelerate the discovery of new reactions and applications for this compound.

Design and Synthesis of Structurally Diverse Analogues for Specific Chemical Applications

The versatility of the pyrazole (B372694) scaffold allows for the systematic modification of its structure to fine-tune its chemical properties for specific applications. A significant area for future research lies in the design and synthesis of a diverse library of analogues of this compound. This could involve introducing various substituents onto the pyrazole ring or modifying the propanoic acid side chain. For example, the synthesis of pyrazole derivatives with different functional groups has been shown to be a promising strategy for developing new anti-inflammatory agents. nih.gov By creating a range of structurally related compounds, researchers can explore structure-activity relationships and identify candidates with enhanced properties for use as building blocks in organic synthesis or as functional molecules in their own right.

Development of Efficient Analytical Methods for Detection and Quantification

As with any novel compound, the development of reliable and efficient analytical methods for the detection and quantification of this compound is essential. Future research should focus on establishing robust protocols using modern analytical techniques. This includes the development of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the separation and quantification of the compound in various matrices. Furthermore, the characterization of its spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is crucial for its unambiguous identification and structural confirmation. researchgate.net Establishing these analytical foundations is a prerequisite for any further investigation into its chemical behavior and potential applications.

Q & A

Q. Key Validation :

- Purity : HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) .

- Structural Confirmation : -NMR (δ 1.3 ppm for ethyl CH, δ 7.5 ppm for pyrazole protons) and FT-IR (1700–1720 cm for carboxylic acid C=O) .

How is this compound characterized spectroscopically?

Basic

Analytical Workflow :

| Technique | Key Data | Purpose |

|---|---|---|

| -NMR | δ 1.3 (t, 3H, ethyl CH), δ 4.2 (q, 2H, ethyl CH), δ 6.5–7.5 (pyrazole protons) | Confirm substituent positions |

| FT-IR | 1700–1720 cm (carboxylic acid C=O), 3100–3300 cm (O-H stretch) | Functional group identification |

| LC-MS | [M+H] at m/z 211.1 (calculated for CHNO) | Molecular weight validation |

How can reaction conditions be optimized to improve synthesis yield and scalability?

Advanced

Strategies :

- Catalysis : Use of DABCO or DMAP to enhance regioselectivity in pyrazole alkylation .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during carboxylation .

Scalability : - Batch reactors with real-time monitoring (e.g., in situ FT-IR) for reproducibility .

- Continuous flow systems for large-scale production (residence time: 10–15 min) .

What methodologies are used to study interactions between this compound and biological targets?

Advanced

Experimental Approaches :

- Enzyme Inhibition Assays : Measure IC via fluorescence quenching (e.g., trypsin-like proteases) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., GABA receptors) .

- Structural Biology : X-ray crystallography or cryo-EM to resolve binding motifs (e.g., pyrazole ring interactions) .

Q. Case Study :

- Target : Carbonic anhydrase IX.

- Method : Surface plasmon resonance (SPR) to determine K = 12 nM .

How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Advanced

Root Causes :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. RAW264.7 for anti-inflammatory activity) .

- Concentration Effects : Biphasic responses (e.g., pro-inflammatory at low doses, inhibitory at high doses) .

Q. Resolution Strategies :

Dose-Response Curves : Test 0.1–100 µM range to identify therapeutic windows .

Mechanistic Studies : Knockout models (e.g., COX-2) to isolate pathways .

What are the metabolic pathways and degradation products of this compound in vivo?

Advanced

Proposed Pathways :

Phase I Metabolism :

- Oxidation : CYP450-mediated hydroxylation of the ethyl group .

- Decarboxylation : Formation of 3-(1-ethyl-1H-pyrazol-3-yl)propanol .

Phase II Metabolism :

- Glucuronidation : Conjugation at the carboxylic acid group .

Q. Analytical Tools :

- LC-HRMS : Identify metabolites in plasma/urine (e.g., m/z 227.1 for hydroxylated product) .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Advanced

SAR Insights :

| Modification | Effect on Activity | Reference |

|---|---|---|

| Ethyl → Isopropyl | Increased lipophilicity → improved membrane permeability | |

| Carboxylic Acid → Ester | Enhanced bioavailability (e.g., methyl ester prodrugs) | |

| Pyrazole Ring Halogenation | Increased antimicrobial potency (e.g., 4-Cl substitution) |

Q. Design Workflow :

Computational Modeling : Docking simulations (AutoDock Vina) to predict binding poses .

Synthetic Libraries : Parallel synthesis of 10–20 analogs for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.